molecular formula C11H13NO6S B3344245 Dimethyl 5-(methylsulfonamido)isophthalate CAS No. 62814-45-3

Dimethyl 5-(methylsulfonamido)isophthalate

Cat. No.: B3344245
CAS No.: 62814-45-3
M. Wt: 287.29 g/mol
InChI Key: CHBVZDUFFACVES-UHFFFAOYSA-N
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Description

Dimethyl 5-(methylsulfonamido)isophthalate is an organic compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a methylsulfonamido group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(methylsulfonamido)isophthalate typically involves the esterification of 5-aminoisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl 5-aminoisophthalate is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(methylsulfonamido)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 5-(methylsulfonamido)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(methylsulfonamido)isophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also affect signaling pathways by modulating the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-sulfoisophthalate
  • Dimethyl 5-hydroxyisophthalate

Uniqueness

Dimethyl 5-(methylsulfonamido)isophthalate is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in specific chemical reactions, making it valuable for various applications .

Properties

IUPAC Name

dimethyl 5-(methanesulfonamido)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-17-10(13)7-4-8(11(14)18-2)6-9(5-7)12-19(3,15)16/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBVZDUFFACVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395377
Record name Dimethyl 5-(methylsulfonamido)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62814-45-3
Record name Dimethyl 5-(methylsulfonamido)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of dimethyl 3-aminoisophthalate 25.3 g (121 mmol), methanesulfonyl chloride 10 mL (130 mmol) and pyridine (50 mL) was stirred at 50° C. for 4 hours. The reaction solution was poured into a 0.5 N hydrochloric acid (300 mL), and the precipitated solid was collected by filtering, washed with 0.5 N hydrochloric acid and dried under vacuum to give 34.8 g (121 mmol) of the title compound (yield: 100%).
Name
dimethyl 3-aminoisophthalate
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a stirred solution of dimethyl 5-aminoisophthalate (2.09 g, 10 mmol) in dichloromethane (30 mL), pyridine (2.43 mL, 30 mmol) was added at room temperature. At 0° C., methanesulfonyl chloride (0.86 mL, 11 mmol) was added and the resulting mixture was stirred overnight at room temperature. The reaction mixture was then concentrated under reduced pressure and ethyl acetate (50 mL) was added. The resulting white precipitate was filtered and washed with hexanes to give dimethyl 5-(methylsulfonamido)isophthalate in 95% (2.715 g) yield as a white solid.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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